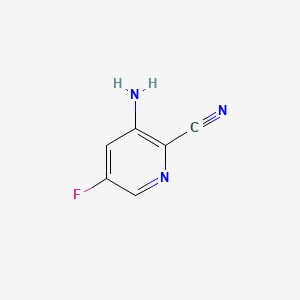

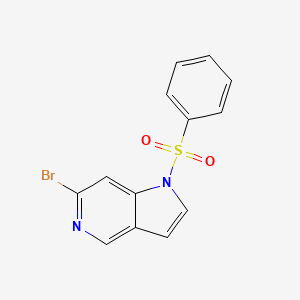

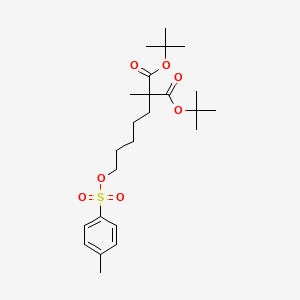

![molecular formula C13H9FO3 B567425 3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261975-31-8](/img/structure/B567425.png)

3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

カタログ番号 B567425

CAS番号:

1261975-31-8

分子量: 232.21

InChIキー: WUGOWZVWUWVIBV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues

- Methods of Application : The synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative were reported . The transformation most likely diverges from the S N 1 or S N 2 pathway, but instead operates via a neighbouring-group participation mechanism .

- Results or Outcomes : The study provided an insight into the reaction mechanism of these molecules .

2. Enzymatic Synthesis of Fluorinated Compounds

- Summary of Application : Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

- Methods of Application : The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

- Results or Outcomes : Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

3. Suzuki–Miyaura Coupling

- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Methods of Application : The process involves oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results or Outcomes : This method has been used for the synthesis of various organic compounds .

4. Synthesis of Fluorinated Bicyclic Heterocycles

- Summary of Application : 3-fluoro-2-hydroxybenzaldehyde is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .

- Methods of Application : The synthesis involves the use of gold (I) as a catalyst in an annulation reaction .

- Results or Outcomes : This method has been used for the synthesis of semiconducting acenes .

5. Preparation of Phenylboronic Catechol Esters

- Summary of Application : Phenylboronic catechol esters are promising anion receptors for polymer electrolytes . They are used in the preparation of various organic compounds .

- Methods of Application : The preparation involves the use of boron reagents in Suzuki–Miyaura coupling .

- Results or Outcomes : The formation of biphenyl was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was used .

6. Synthesis of Semiconducting Acenes

- Summary of Application : 3-fluoro-2-hydroxybenzaldehyde is used to synthesize semiconducting acenes .

- Methods of Application : The synthesis involves the use of gold (I) as a catalyst in an annulation reaction .

- Results or Outcomes : Semiconducting acenes can be prepared from 3-fluoro-2-hydroxybenzaldehyde .

特性

IUPAC Name |

2-fluoro-4-(2-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGOWZVWUWVIBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683551 |

Source

|

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Carboxy-3-fluorophenyl)phenol | |

CAS RN |

1261975-31-8 |

Source

|

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

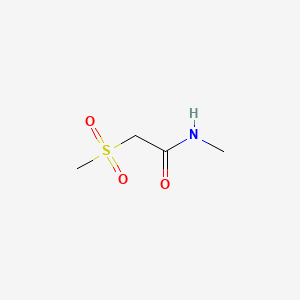

N-Methyl-2-(methylsulfonyl)acetamide

1272756-05-4

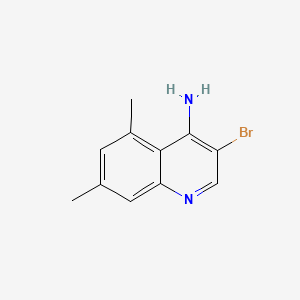

7-Bromo-4-chlorofuro[3,2-d]pyrimidine

1211595-48-0

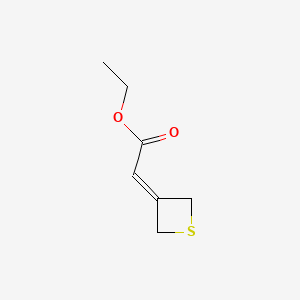

Ethyl 2-(thietan-3-ylidene)acetate

1223573-30-5

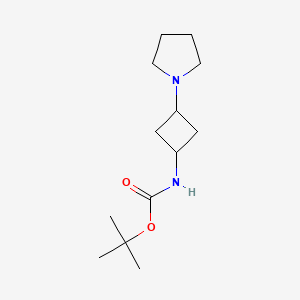

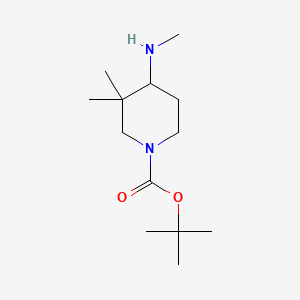

![7-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B567346.png)

![N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B567347.png)

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)